molecular formula C₁₅H₁₅N₃O₄ B1145385 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide CAS No. 1421593-80-7

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Cat. No. B1145385
CAS RN: 1421593-80-7
M. Wt: 301.3
InChI Key:
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Description

“N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a compound that has been used in the synthesis of various derivatives . It is often used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The compound is also known to be an E3 ligase ligand-linker conjugate used in PROTAC dTAG-13 as a degrader of FKBP12 F36V and BET .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline . Further reactions of substitution, click reaction, and addition reaction are involved in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19 (29)14-33-17-9-7-8-15-20 (17)23 (32)27 (22 (15)31)16-10-11-18 (28)26-21 (16)30;3-2 (4,5)1 (6)7/h7-9,16H,1-6,10-14,24H2, (H,25,29) (H,26,28,30); (H,6,7) .


Chemical Reactions Analysis

The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is involved in several chemical reactions. For instance, it reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .


Physical And Chemical Properties Analysis

The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a solid at room temperature . Its molecular weight is 572.54 . The compound should be stored in an inert atmosphere at room temperature .

Mechanism of Action

Target of Action

N-acetyl-Lenalidomide, a derivative of Lenalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation and turnover .

Mode of Action

N-acetyl-Lenalidomide interacts with its target, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of the compound . It promotes malignant cell death and enhances host immunity .

Biochemical Pathways

It’s known that the compound affects both cellular and humoral limbs of the immune system . It also exhibits anti-angiogenic properties, inhibiting angiogenic growth factors released by tumor cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The interaction of N-acetyl-Lenalidomide with cereblon leads to the degradation of specific ‘neosubstrates’, which are crucial for the survival of certain cancer cells . This results in the death of these cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .

Action Environment

Renal function is the only known environmental factor significantly affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, mild hepatic impairment, or drug–drug interactions .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .

properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSAVPLRWRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-Lenalidomide

CAS RN

1421593-80-7
Record name N-Acetyl-lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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